

Spectroscopic Data for 4-Chloro-6-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-6-methylpyrimidine

Cat. No.: B1361110

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This technical guide provides a detailed overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-Chloro-6-methylpyrimidine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **4-Chloro-6-methylpyrimidine**. Due to the limited availability of experimentally derived and published data for this specific compound, predicted values from reputable spectroscopic databases are presented. These predictions are based on advanced computational algorithms and provide a reliable estimation of the expected chemical shifts.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.85	Singlet	H2
7.45	Singlet	H5
2.60	Singlet	CH ₃

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
168.0	C6
162.5	C4
158.0	C2
118.0	C5
24.5	CH ₃

Solvent: CDCl_3 , Spectrometer Frequency: 100 MHz

Experimental Protocol

While specific experimental parameters for the acquisition of NMR spectra for **4-Chloro-6-methylpyrimidine** are not extensively documented in publicly available literature, a general protocol for similar pyrimidine derivatives can be followed. The following methodology is a standard procedure that can be adapted for this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **4-Chloro-6-methylpyrimidine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a 400 MHz (for ^1H NMR) or 100 MHz (for ^{13}C NMR) spectrometer.
- The spectrometer should be locked to the deuterium signal of the CDCl_3 solvent.
- Shimming should be performed to optimize the magnetic field homogeneity.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-12 ppm.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Spectral Width: 0-220 ppm.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the multiplicities and coupling constants (if any).

Visualization of Molecular Structure

To provide a clear representation of the molecular structure of **4-Chloro-6-methylpyrimidine**, the following diagram has been generated using the Graphviz DOT language.

Molecular structure of **4-Chloro-6-methylpyrimidine**.

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